N-(Carboxymethyl)aminosuccinic acid
Description
Classification as an Aminocarboxylic Acid and Aspartic Acid Derivative
N-(Carboxymethyl)aminosuccinic acid, also known by the synonym N-(Carboxymethyl)aspartic acid, is structurally classified as an aminopolycarboxylic acid (APCA). nih.govparchem.com APCAs are organic compounds containing one or more nitrogen atoms connected through carbon atoms to two or more carboxyl groups. nih.gov The fundamental unit of this family is the amino acid glycine (B1666218), and more complex structures are formed by substituting hydrogen atoms on the nitrogen with acetate (B1210297) groups or by linking multiple amino acid units. nih.gov
This compound is specifically a derivative of aspartic acid, an alpha-amino acid. nih.govnih.gov Aspartic acid, or aminosuccinic acid, is a proteinogenic amino acid with an acidic side chain. researchgate.netwikipedia.org The structure of this compound features a carboxymethyl group (–CH₂COOH) attached to the nitrogen atom of aspartic acid. This structural modification introduces additional carboxylic acid functional groups, enhancing its coordination capabilities.
The presence of multiple carboxyl groups and a nitrogen atom allows this compound to act as a chelating agent, forming stable complexes with metal ions. krdiary.comnih.gov
Significance in Contemporary Chemical Science
The significance of this compound in modern chemical science lies primarily in its role as a biodegradable chelating agent. krdiary.com Traditional aminopolycarboxylates like ethylenediaminetetraacetic acid (EDTA) are widely used in various industrial applications but are not readily biodegradable, leading to environmental persistence. nih.gov This has driven research into environmentally friendly alternatives. nih.govresearchgate.net
Derivatives of amino acids, such as this compound, are considered promising biodegradable chelants. krdiary.com Their ability to be broken down by microorganisms into naturally occurring substances reduces their environmental impact. krdiary.com The applications for such biodegradable chelating agents are vast and include:
Water Treatment: To control metal ion activity and prevent the formation of scale. krdiary.com
Detergents and Cleaning Compositions: To sequester calcium and magnesium ions, improving cleaning efficiency. krdiary.comnih.gov
Agriculture: As carriers for micronutrients in fertilizers. nih.govresearchgate.net
Corrosion Inhibition: N-substituted amino acids, including N-carboxymethyl derivatives, have been investigated for their ability to protect metal surfaces from corrosion. researchgate.netresearchgate.net The presence of multiple carboxylic groups allows for chelate formation on the metal surface, creating a protective layer. researchgate.net
The research into N-carboxymethyl and N-phosphonomethyl amino acids has demonstrated that the structure of the parent amino acid and the number of acidic functional groups significantly influence their effectiveness as both corrosion and scale inhibitors. researchgate.net
Historical Context of Research on Related Aminopolycarboxylic Acids
The study of aminopolycarboxylic acids is built upon the foundational discoveries of amino acids in the early 19th century. The first amino acid, asparagine, was isolated from asparagus in 1806. wikipedia.org This was followed by the discovery of other fundamental building blocks of proteins throughout the 1800s. wikipedia.org
The development of aminopolycarboxylic acids as powerful chelating agents is a more recent advancement in chemical history. While the parent amino acids were being identified, the synthesis and characterization of their more complex derivatives with enhanced metal-binding capabilities took place much later. The most well-known aminopolycarboxylic acid, EDTA, was first synthesized in the 1930s by Ferdinand Münz. Its exceptional ability to form stable complexes with a wide range of metal ions led to its widespread use in numerous scientific and industrial fields.
In recent decades, growing environmental awareness has spurred research into a new generation of chelating agents. This has led to a focus on biodegradable alternatives derived from natural sources, such as amino acids. nih.gov Compounds like iminodisuccinic acid (IDS), methylglycinediacetic acid (MGDA), and L-glutamic acid N,N-diacetic acid (GLDA) have emerged as viable, environmentally benign substitutes for traditional chelants in various applications. nih.govwaycoochem.com The investigation of this compound is a part of this broader trend towards sustainable chemistry, aiming to harness the chelating power of aminopolycarboxylic acids while minimizing their environmental footprint. krdiary.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₆ | nih.govparchem.comchemspider.com |
| Average Mass | 191.139 Da | chemspider.com |
| Monoisotopic Mass | 191.042987 Da | chemspider.com |
| Synonyms | N-(Carboxymethyl)aspartic acid, 2-(carboxymethylamino)butanedioic Acid | nih.govparchem.com |
Structure
3D Structure
Properties
CAS No. |
56375-41-8 |
|---|---|
Molecular Formula |
C6H9NO6 |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
(2S)-2-(carboxymethylamino)butanedioic acid |
InChI |
InChI=1S/C6H9NO6/c8-4(9)1-3(6(12)13)7-2-5(10)11/h3,7H,1-2H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m0/s1 |
InChI Key |
BTLHODXEDLCLAD-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)NCC(=O)O)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)NCC(=O)O)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Carboxymethyl Aminosuccinic Acid and Its Analogues
Chemical Synthesis Routes: Mechanistic Considerations
The chemical synthesis of N-(Carboxymethyl)aminosuccinic acid, also known as N-(carboxymethyl)aspartic acid, is centered around the formation of a new carbon-nitrogen bond at the amino group of aspartic acid. nih.govparchem.com The primary strategies involve the N-alkylation of an aspartic acid precursor with a C2 synthon that provides the carboxymethyl group.
Strategies for N-Alkylation and Carboxymethylation Approaches
The direct N-alkylation of aspartic acid or its dialkyl esters with a haloacetic acid ester, such as ethyl bromoacetate (B1195939), in the presence of a base is a common approach. The reaction proceeds via a nucleophilic substitution (S_N_2) mechanism where the nitrogen atom of aspartic acid attacks the electrophilic carbon of the haloacetate. The use of a base is crucial to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the hydrogen halide formed during the reaction.
Another significant strategy is reductive amination. This two-step, one-pot process involves the reaction of aspartic acid with glyoxylic acid to form a transient imine intermediate. The subsequent reduction of the imine, typically with a hydride reducing agent like sodium cyanoborohydride (NaBH_3_CN) or sodium triacetoxyborohydride (B8407120) (STAB), yields the this compound. This method is often preferred due to its mild reaction conditions and high yields.
A less direct but effective method is the Michael addition of an amino group to a fumarate (B1241708) or maleate (B1232345) derivative. nih.gov For instance, the addition of glycine (B1666218) or its ester to diethyl fumarate can, in principle, lead to the desired product, although regioselectivity can be a challenge. A study on the synthesis of N-methyl-DL-aspartic acid demonstrated the Michael addition of methylamine (B109427) to dimethyl fumarate, highlighting the viability of this pathway. nih.gov
| Method | Reactants | Key Mechanistic Step | Advantages | Challenges |
| Direct N-Alkylation | Aspartic acid ester, Haloacetic acid ester, Base | S_N_2 Nucleophilic Substitution | Straightforward, well-established | Potential for over-alkylation, racemization |
| Reductive Amination | Aspartic acid, Glyoxylic acid, Reducing agent | Imine formation followed by reduction | Mild conditions, high yields | Requires control of pH |
| Michael Addition | Diethyl fumarate, Glycine ester | Conjugate addition | Atom economical | Potential for side products, regioselectivity issues |
Stereoselective Synthesis of this compound Enantiomers
The synthesis of specific enantiomers of this compound is of significant interest. Given that aspartic acid has a chiral center, a primary strategy for stereoselective synthesis is the use of an enantiomerically pure starting material, such as L-aspartic acid or D-aspartic acid. nih.gov The main challenge is to perform the N-alkylation step without causing racemization of the stereogenic center.
To achieve this, mild reaction conditions are paramount. The reductive amination pathway is often favored for stereoretention. Furthermore, advanced catalytic methods are being explored. For example, nickel-catalyzed enantioconvergent coupling reactions have been developed for the asymmetric synthesis of other chiral amines and could potentially be adapted for this purpose. organic-chemistry.orgfigshare.com These methods use a chiral nickel catalyst to couple racemic starting materials to produce a single enantiomer of the product.
Chemoenzymatic methods also offer a powerful tool for stereoselective synthesis. While not directly reported for this compound, the synthesis of other complex amino acid analogues has been achieved with high enantiomeric excess using enzymes like aminotransferases. nih.gov
Precursor Chemistry and Reaction Pathways
The primary precursors for the synthesis of this compound are an aspartic acid derivative and a source of the carboxymethyl group.
Aspartic Acid Precursors:
L-Aspartic acid or D-Aspartic acid: Used for stereoselective synthesis. nih.gov
DL-Aspartic acid: Used for the synthesis of the racemic mixture. nih.gov
Dialkyl esters of aspartic acid (e.g., diethyl aspartate): The ester groups protect the carboxylic acids from unwanted side reactions and improve solubility in organic solvents.
Carboxymethyl Group Precursors:
Bromoacetic acid or its esters (e.g., ethyl bromoacetate): Used in direct alkylation reactions.
Glyoxylic acid: Used in reductive amination.
Glycine or its esters: Can be used in Michael addition reactions.
A typical reaction pathway involving direct alkylation would proceed as follows:
Protection: The carboxylic acid groups of aspartic acid are esterified to prevent them from reacting with the base or the alkylating agent.
N-Alkylation: The aspartic acid ester is reacted with an ethyl bromoacetate in the presence of a non-nucleophilic base like triethylamine.
Deprotection: The ester groups are hydrolyzed, typically under acidic or basic conditions, to yield the final this compound.
Biocatalytic Approaches to N-Substituted Amino Acid Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing N-substituted amino acids. nih.gov Several classes of enzymes are being engineered and utilized for this purpose. nih.govresearchgate.netnih.govresearchgate.net
A particularly relevant example is the use of ethylenediamine-N,N′-disuccinic acid (EDDS) lyase for the synthesis of N-arylated aspartic acids. acs.org This enzyme catalyzes the hydroamination of fumarate with various arylamines, achieving high conversions and excellent enantioselectivity (>99% ee). acs.org This suggests the potential for using EDDS lyase or engineered variants with other amine nucleophiles, such as amino acids, to synthesize compounds like this compound.
Other promising enzyme families include:
Imine Reductases (IREDs): These enzymes can catalyze the reductive amination of keto acids or the reduction of pre-formed imines with high stereoselectivity. nih.gov
Engineered Tryptophan Synthase (TrpB): The β-subunit of tryptophan synthase has been engineered to accept a wide range of nucleophiles, including various amines, for reaction with L-serine to produce non-canonical amino acids. researchgate.netnih.govresearchgate.net
The development of these biocatalytic systems holds promise for the efficient and environmentally benign synthesis of enantiomerically pure this compound and its analogues.
Preparation of N-Carboxyanhydride Intermediates and Related Derivatives
N-Carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are activated derivatives of amino acids that are pivotal intermediates in the synthesis of polypeptides. wikipedia.orgrsc.org The preparation of the NCA of this compound would involve the cyclization of the amino acid, typically requiring protection of the side-chain carboxyl groups.
Traditional methods for NCA synthesis often involve the use of hazardous reagents like phosgene (B1210022) or its trimer. wikipedia.org The reaction of an N-protected amino acid chloride with heat was the original Leuchs method. wikipedia.org
More modern, safer methods have been developed:
Propylphosphonic Anhydride (B1165640) (T3P): A simple, phosgene-free method involves reacting a Boc-protected amino acid with the T3P reagent to yield the corresponding NCA in good purity and without significant epimerization. nih.gov
Direct Carbon Dioxide Method: A recently reported method allows for the preparation of NCAs directly from amino acids and carbon dioxide using n-propylphosphonic anhydride. rsc.org
For this compound, a plausible synthetic route to its NCA would involve:
Protection of all three carboxyl groups, for example, as benzyl (B1604629) esters.
Reaction with an activating agent like T3P to form the NCA ring.
Elucidation of Coordination Chemistry of N Carboxymethyl Aminosuccinic Acid
Ligand Design Principles within Aminopolycarboxylate Frameworks
Aminopolycarboxylate ligands are a cornerstone of coordination chemistry, prized for their ability to form stable chelate complexes with a wide array of metal ions. These ligands are characterized by the presence of at least one amine nitrogen atom and multiple carboxylate groups. The design of these ligands is guided by several key principles aimed at tailoring their properties for specific applications, such as metal ion sequestration, catalysis, and medical imaging.
The parent structure for many of these ligands can be considered as the simple amino acid, glycine (B1666218), where a single amino group and a carboxyl group allow for the formation of a five-membered chelate ring with a metal ion. scispace.com The denticity, or number of donor atoms, of the ligand can be systematically increased by substituting the hydrogen atoms on the nitrogen with additional carboxylate-containing arms. researchgate.net For instance, the substitution of one hydrogen on the amino group of an amino acid with a carboxymethyl group (–CH₂COOH) significantly enhances its chelating ability.
In the case of N-(Carboxymethyl)aminosuccinic acid, the starting amino acid is aspartic acid, which itself contains two carboxyl groups and one amino group. The introduction of an additional carboxymethyl group onto the nitrogen atom results in a potentially tetradentate ligand with one nitrogen donor and three carboxylate oxygen donors. This design enhances the thermodynamic stability of the resulting metal complexes due to the chelate effect—the formation of multiple rings with the central metal ion. The spatial arrangement of these donor atoms is crucial in determining the stereochemistry and stability of the metal chelates. The principles of preorganization, where the ligand's conformation in its uncomplexed state is already suited for metal binding, also play a significant role in the design of highly effective chelators.
Complexation Equilibria and Stoichiometry with Metal Ions
The interaction of this compound with metal ions in solution is governed by a series of equilibria, including protonation of the ligand and the stepwise formation of metal-ligand complexes. Understanding these equilibria is fundamental to predicting the behavior of the system under various conditions.
Like other aminopolycarboxylic acids, this compound can exist in various protonated forms in aqueous solution, depending on the pH. The protonation constants (log K) quantify the affinity of the ligand's basic sites (the amino nitrogen and the carboxylate groups) for protons. The knowledge of these constants is a prerequisite for determining the stability of metal complexes. researchgate.net
A speciation diagram, which plots the relative concentration of each protonated species as a function of pH, can be constructed once the protonation constants are known. Such a diagram would illustrate the dominant form of the ligand at any given pH, which is crucial for understanding its metal-binding capabilities across the pH spectrum. researchgate.net
Specific stability constants for metal complexes of this compound are not prominently reported in the available literature. However, data for N-carboxymethyl derivatives of other amino acids, such as isoleucine, serine, and valine, provide a valuable point of reference. iupac.org The stability of metal complexes generally follows the Irving-Williams series for divalent transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). jacsdirectory.com It is expected that this compound would form stable complexes with a variety of metal ions, with the stability being influenced by factors such as the charge-to-radius ratio of the metal ion and the geometric constraints of the ligand.
The stability of metal complexes is influenced by the experimental conditions, notably the ionic strength and temperature of the solution. An increase in ionic strength generally leads to a decrease in the stability constants due to the shielding of electrostatic interactions between the charged metal ion and the ligand.
Temperature also has a significant effect on complexation. The change in the stability constant with temperature can be used to determine the thermodynamic parameters of the complexation reaction, namely the enthalpy (ΔH°) and entropy (ΔS°) changes. These parameters provide insight into the nature of the bonding and the driving forces of the complexation process. For many aminopolycarboxylate complexes, the formation is an exothermic process.
Spectroscopic and Structural Characterization of Metal Chelates
A variety of spectroscopic techniques are employed to elucidate the structure and coordination environment of the metal chelates formed by this compound.
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of molecules. nih.gov They provide valuable information about the coordination of the ligand to the metal ion.
In the context of this compound complexes, the coordination of the carboxylate groups is a key area of investigation. The IR spectrum of the free ligand will show a characteristic C=O stretching vibration of the carboxylic acid groups. jofamericanscience.org Upon deprotonation and coordination to a metal ion, this band is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). jofamericanscience.orgresearchgate.net The separation between these two bands (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). researchgate.net
The coordination of the amino group can also be monitored. The N-H stretching and bending vibrations in the IR and Raman spectra will shift upon coordination to a metal ion. For instance, a comparison of the Raman spectra of zinc aspartate and aspartic acid revealed changes in the NH₂ stretching region. google.com
Furthermore, the low-frequency region of the Raman spectrum (typically below 600 cm⁻¹) is particularly useful for identifying the formation of metal-ligand bonds. New bands corresponding to the metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations are expected to appear upon complexation. google.com For example, Raman spectra of metal-aspartate complexes have shown signals corresponding to Cu-O and Cu-N stretching, confirming the involvement of both carboxylate and amine groups in coordination. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Conformation and Metal Binding
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the behavior of chelating agents in solution. It provides detailed information on the ligand's conformational dynamics, protonation equilibria, and the specific atoms involved in binding to a metal ion. researchgate.net
For aminopolycarboxylate ligands like iminodisuccinic acid (IDS), ¹H and ¹³C NMR spectroscopy are used to monitor changes in the chemical shifts of protons and carbons near the coordinating groups (amine and carboxylates) upon metal complexation. When a metal ion binds to the ligand, it causes a significant downfield or upfield shift of the NMR signals of the nuclei in its proximity due to the deshielding or shielding effects of the metal-ligand bond formation. The magnitude of these shifts can provide insights into the strength and nature of the interaction. nih.gov
For instance, in studies of metal complexes with similar aminopolycarboxylate ligands, the coordination of the nitrogen atom and the carboxylate oxygens is confirmed by the shifting of adjacent C-H proton signals. ubbcluj.ro Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can further elucidate the through-bond and through-space connectivity of the ligand's atoms, helping to map the precise coordination sphere around the metal ion in solution. bmrb.io Paramagnetic metal ions, if used, can induce significant broadening and shifting of NMR signals, which can be used to derive structural information about the metal complex. hmdb.ca
Table 1: Representative ¹H NMR Chemical Shifts for Amino Acids Related to CMAS
| Compound | Functional Group Protons | Representative Chemical Shift (ppm) in D₂O/H₂O |
| L-Asparagine | α-CH | ~3.9 |
| β-CH₂ | ~2.9, ~3.0 | |
| L-Aspartic Acid | α-CH | ~3.9 |
| β-CH₂ | ~2.8 | |
| N-Acetyl-L-aspartic acid | α-CH | ~4.5 |
| β-CH₂ | ~2.7, ~2.8 | |
| Acetyl CH₃ | ~2.0 |
Note: Data compiled from publicly available spectral databases. bmrb.iohmdb.cabmrb.io Shifts are approximate and can vary with pH and solvent.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of the three-dimensional structure of a metal-ligand complex in the solid state, revealing precise bond lengths, bond angles, and coordination geometry. This information is crucial for understanding the steric and electronic factors that govern the stability and reactivity of the chelate.
For aminopolycarboxylates, crystallographic studies confirm the multidentate nature of the ligands. For example, the crystal structure of L-asparagine monohydrate, a precursor to CMAS, shows how the amino and carboxylate groups are oriented for potential metal binding. researchgate.netresearchgate.net In metal complexes of related amino acids, X-ray diffraction has shown that the metal ion is typically coordinated by the nitrogen atom of the amino group and one or more oxygen atoms from the carboxylate groups, forming stable five- or six-membered rings. banglajol.infocapes.gov.br
Electronic Spectroscopy for Metal-Ligand Charge Transfer Investigations
Electronic spectroscopy, primarily UV-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule and is particularly useful for investigating metal-ligand interactions in transition metal complexes. When a ligand like CMAS or IDS coordinates to a metal ion, new absorption bands can appear in the UV-Vis spectrum, or existing bands can shift. researchgate.net
These new bands are often due to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. In an MLCT transition, an electron is excited from a metal-centered orbital to a ligand-centered orbital. In an LMCT transition, the opposite occurs. The energy of these charge-transfer bands provides information about the electronic properties of both the metal ion and the ligand.
For example, studies on copper(II) complexes with various amino acids show distinct d-d transition bands in the visible region and charge-transfer bands in the UV region. banglajol.infouvt.ro The position and intensity of the absorption peaks are sensitive to the coordination environment of the metal ion. A shift in the wavelength of maximum absorbance (λ_max) upon complexation is direct evidence of metal-ligand binding. ubbcluj.ro For instance, the complexation of Cu(II) with asparagine results in a notable shift in the UV-Vis spectrum compared to the free ligand, indicating the involvement of the ligand's functional groups in coordination. banglajol.info The UV absorption spectrum of free asparagine shows peaks around 199 nm, 203 nm, and 268.6 nm in solution. researchgate.net
Comparative Chelation Efficiency with Biodegradable Aminopolycarboxylates
The effectiveness of a chelating agent is quantified by its stability constants (log K) with various metal ions. A higher log K value indicates a more stable complex and stronger chelation. Iminodisuccinic acid (IDS) has been extensively studied and compared with other biodegradable chelating agents like methylglycinediacetic acid (MGDA), L-glutamic acid N,N-diacetic acid (GLDA), and ethylenediaminedisuccinic acid (EDDS). oulu.fi
These agents are considered environmentally friendly alternatives to traditional chelators like EDTA. jungbunzlauer.comnih.gov The stability of the complexes they form is crucial for applications such as water softening, industrial cleaning, and soil remediation. semanticscholar.org
IDS, GLDA, MGDA, and EDDS all form stable 1:1 complexes with divalent metal ions. The stability of these complexes varies depending on the metal ion and the specific ligand structure. For instance, EDDS generally forms very stable complexes, particularly with copper. GLDA and MGDA also show strong complexing abilities across a wide pH range. semanticscholar.org The performance of IDS is competitive, making it a viable biodegradable alternative in many applications.
Table 2: Comparison of Stability Constants (Log K) for 1:1 Metal-Ligand Complexes
| Metal Ion | HIDS (IDS) | MGDA | GLDA | EDDS (S,S-isomer) |
| Ca²⁺ | 4.2 | 7.0 | 6.9 | 4.6 |
| Mg²⁺ | 2.8 | 4.9 | 5.8 | 3.6 |
| Cu²⁺ | 12.0 | 13.9 | 14.1 | 18.2 |
| Fe³⁺ | 13.1 | 16.5 | 15.6 | 21.7 |
| Mn²⁺ | 6.5 | 8.4 | 8.2 | 8.0 |
| Zn²⁺ | 9.4 | 11.1 | 11.5 | 13.5 |
Note: Data compiled from literature. semanticscholar.org Values are approximate and can vary with experimental conditions (temperature, ionic strength).
The data shows that for divalent alkaline earth metals like Ca²⁺ and Mg²⁺, MGDA and GLDA form significantly more stable complexes than IDS and EDDS. However, for transition metals like Cu²⁺ and Fe³⁺, EDDS shows exceptionally high stability, while MGDA and GLDA are also very effective. IDS provides moderate to strong chelation for transition metals, positioning it as a versatile and eco-friendly chelating agent. oulu.fisemanticscholar.org
Environmental Chemistry and Biodegradation Research of N Carboxymethyl Aminosuccinic Acid
Biodegradation Pathways and Kinetics
The biodegradability of N-(Carboxymethyl)aminosuccinic acid is a key attribute that distinguishes it from many other chelating agents. researchgate.netnih.gov According to OECD guidelines, it is classified as readily biodegradable. cdc.gov
Microbial Degradation Mechanisms and Enzyme Systems Involved in N-Alkyl Amino Acid Catabolism
The microbial breakdown of this compound has been notably studied in the bacterium Agrobacterium tumefaciens BY6. This organism can utilize all three stereoisomers of IDS—(R,S)-IDS, (S,S)-IDS, and (R,R)-IDS—as its sole source of carbon and nitrogen. The degradation process is initiated by a two-enzyme system.
A crucial enzyme in this pathway is a C-N lyase that specifically targets the (R,S)-IDS isomer, cleaving it into fumaric acid and D-aspartic acid. For the other isomers, (S,S)-IDS and (R,R)-IDS, an epimerase first converts them into the (R,S)-form, which can then be acted upon by the C-N lyase. This enzymatic process ultimately breaks down the complex chelating agent into simple, readily metabolizable organic acids.
The catabolism of N-alkyl amino acids, a class of compounds to which IDS belongs, generally involves the enzymatic cleavage of the N-alkyl bond. This can occur through various mechanisms, including oxidation and lysis, leading to the formation of an amino acid and an aldehyde or ketone. In the case of IDS, the C-N lyase directly breaks the carbon-nitrogen bond without an oxidative step.
Influence of Environmental Parameters on Biotransformation Rates
The rate of biodegradation of this compound can be influenced by several environmental factors, although specific quantitative data for IDS remains limited. General principles of microbial metabolism suggest that parameters such as pH, temperature, and the availability of dissolved oxygen play a significant role.
pH: Microbial enzymatic activity is highly dependent on pH. While specific optimal pH ranges for IDS-degrading organisms have not been extensively reported, most soil and water microorganisms thrive in near-neutral pH conditions. Extreme pH values can denature the enzymes responsible for degradation, thereby inhibiting the process.
Temperature: Temperature affects the metabolic rate of microorganisms. Generally, an increase in temperature, up to an optimal point, will increase the rate of biodegradation.
Dissolved Oxygen: The aerobic biodegradation of IDS, as observed in Agrobacterium tumefaciens, requires oxygen. In environments with low dissolved oxygen (anoxic or anaerobic conditions), the rate of degradation by aerobic microorganisms would be significantly reduced. The persistence and potential for anaerobic degradation of IDS are areas requiring further research.
Metal Speciation: The chelation of metal ions by IDS can influence its biodegradability. Studies have shown that the degradation of metal-IDS complexes by Agrobacterium tumefaciens BY6 varies depending on the metal ion. For example, Mg²⁺- and Ca²⁺-IDS complexes are readily degraded, while the degradation of Fe³⁺-IDS is slower. This suggests that the specific metal complex formed can affect the accessibility of the IDS molecule to microbial enzymes. nih.gov
Abiotic Degradation Processes in Aquatic and Soil Systems
While biodegradation is the primary pathway for the environmental breakdown of this compound, abiotic processes such as photolysis and hydrolysis can also contribute to its degradation, particularly for other aminopolycarboxylate chelating agents.
Photolysis: Photodegradation, or the breakdown of molecules by light, is a significant abiotic degradation pathway for some chelating agents, especially when they are complexed with photoreactive metals like iron. For instance, the photolysis of Fe(III)-EDTA is a major route for its removal from sunlit surface waters. Although specific studies on the photolysis of IDS are scarce, it is plausible that its iron complexes could undergo similar light-induced degradation.
Hydrolysis: Hydrolysis is the cleavage of chemical bonds by the addition of water. While IDS itself is stable to hydrolysis under typical environmental pH and temperature conditions, this process can be relevant for some of its potential transformation products or related compounds.
Environmental Fate Modeling and Ecotoxicological Implications from a Mechanistic Perspective
Predicting the environmental concentration and movement of chemicals is crucial for assessing their potential risks. cdc.gov
Environmental Fate Modeling: To date, specific environmental fate models for this compound have not been widely published. However, general multimedia fate models can be adapted to predict its distribution in various environmental compartments (air, water, soil, sediment) based on its physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient, along with its known biodegradation rates. epa.govresearchgate.net Such models would be instrumental in estimating potential exposure levels in different ecosystems.
Ecotoxicological Implications: this compound is noted for its low toxicity to aquatic organisms, a significant advantage over EDTA. mdpi.com From a mechanistic perspective, the ecotoxicological risk of IDS is low because its primary degradation products, fumaric acid and aspartic acid, are common natural substances that are readily assimilated into microbial metabolic pathways. This contrasts with the degradation products of some other pollutants, which can be more toxic than the parent compound. The low toxicity profile of IDS and its metabolites minimizes the risk of adverse effects on aquatic and terrestrial ecosystems.
This compound as a Sustainable Chelating Agent Alternative in Environmental Remediation Research
The combination of effective chelation and ready biodegradability makes this compound a sustainable alternative to persistent chelating agents in environmental remediation. nih.gov
Soil and Water Remediation: IDS has been investigated for its potential in soil washing and phytoremediation to remove heavy metals from contaminated sites. It can mobilize heavy metal ions, increasing their availability for extraction or uptake by plants. researchgate.net Its biodegradability is a major advantage in these applications, as it reduces the risk of secondary pollution associated with the persistence of the chelating agent in the environment.
Comparative Performance: Studies comparing IDS with EDTA have shown that while EDTA may sometimes exhibit stronger chelation for certain metals, the environmental benefits of IDS's biodegradability are substantial. researchgate.net The use of a biodegradable chelating agent like IDS ensures that after the remediation process is complete, the agent itself does not become a long-term contaminant.
Below is an interactive data table summarizing the properties and applications of this compound discussed in this article.
| Property/Application | Details |
| Biodegradability | Readily biodegradable according to OECD standards. |
| Degradation Pathway | Microbial degradation by C-N lyase and epimerase in Agrobacterium tumefaciens BY6. |
| Degradation Products | Fumaric acid and aspartic acid. |
| Influence of Metals on Biodegradation | Degradation rate is influenced by the chelated metal ion (e.g., Mg- and Ca-complexes are readily degraded). |
| Abiotic Degradation | Specific data on photolysis and hydrolysis is limited, but may occur, especially for metal complexes. |
| Ecotoxicity | Low toxicity to aquatic organisms; degradation products are non-toxic natural substances. |
| Remediation Applications | Used in soil washing and phytoremediation as a biodegradable alternative to EDTA. |
Advanced Analytical Methodologies for N Carboxymethyl Aminosuccinic Acid
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of amino acids. The choice of technique is dictated by the analyte's properties and the analytical goal, such as purity assessment or quantification.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and quantifying N-(Carboxymethyl)aminosuccinic acid. Due to the lack of a strong chromophore in many amino acids, derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors. nih.gov
A common approach involves pre-column derivatization. For instance, reagents like N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH2) can be used. This chiral reagent reacts with the secondary amine of this compound, allowing for separation on a reversed-phase column, such as an ODS-Hypersil (C18) column. nih.gov The resulting diastereomers can be resolved and quantified. nih.gov Detection is typically performed at a wavelength where the derivative absorbs strongly, for example, 340 nm for FDNP derivatives. nih.gov
Quantification is achieved by creating a calibration curve using standards of known concentration. The peak area of the analyte is proportional to its concentration, enabling precise measurement in a sample. nih.gov The use of volatile ion-pairing reagents, such as trifluoroacetic acid (TFA), in the mobile phase can improve peak shape and retention of polar compounds on C18 columns. nih.gov The combination of HPLC with Charged Aerosol Detection (CAD) offers an alternative for detecting non-chromophoric impurities, providing sensitivity that can meet stringent regulatory requirements. nih.gov
Below is a table summarizing typical HPLC conditions for the analysis of derivatized amino acids, which are applicable to this compound.
| Parameter | Condition | Source |
| Column | ODS-Hypersil (C18), 5 µm, 25.0 cm x 0.46 cm | nih.gov |
| Mobile Phase | A: 0.11% TFA in water; B: 0.11% TFA in MeCN | nih.gov |
| Gradient | Isocratic 80% A for 2 min, linear to 62% A over 46 min | nih.gov |
| Flow Rate | 1.1 mL/min | nih.gov |
| Detection | UV at 340 nm (after derivatization) | nih.gov |
| Derivatizing Agent | N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms of N-Carboxymethylamino Acids
Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and structural information, but it requires analytes to be volatile and thermally stable. The inherent polarity of N-carboxymethylamino acids prevents their direct analysis by GC. Therefore, a crucial step is chemical derivatization to mask the polar functional groups (carboxyl and amino groups). sigmaaldrich.comthermofisher.com
Common derivatization techniques include silylation and acylation/esterification. sigmaaldrich.comjfda-online.com Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. thermofisher.comsigmaaldrich.com TBDMS derivatives are noted for their increased stability compared to TMS derivatives. sigmaaldrich.com
Alternatively, a two-step derivatization can be performed, involving esterification of the carboxyl groups (e.g., with methanolic HCl) followed by acylation of the amino and hydroxyl groups with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govnih.gov Alkyl chloroformates, such as methyl chloroformate (MCF), are also versatile reagents that react with both amino and carboxylic acid groups. springernature.com
Once derivatized, the volatile compound is separated on a GC column (e.g., a 5% phenyl methylpolysiloxane column) and detected by a mass spectrometer. thermofisher.com The mass spectrometer provides a fragmentation pattern that serves as a chemical fingerprint for structural confirmation. sigmaaldrich.com
The table below outlines a typical derivatization and GC-MS analysis procedure for amino acids.
| Step | Reagent/Condition | Purpose | Source |
| Derivatization 1 (Silylation) | MTBSTFA in acetonitrile, 100°C for 4 hours | Forms volatile TBDMS derivatives | sigmaaldrich.com |
| Derivatization 2 (Esterification/Acylation) | 1. 2M HCl in Methanol; 2. PFPA in Ethyl Acetate (B1210297) | 1. Esterifies carboxylic groups; 2. Acylates amino groups | nih.gov |
| GC Column | SLB-5ms (20 m x 0.18 mm, 0.18 µm) or TRACE TR-5 | Separation of volatile derivatives | sigmaaldrich.comthermofisher.com |
| Detection | Mass Spectrometry (Electron Impact Ionization) | Identification and Quantification | sigmaaldrich.comsigmaaldrich.com |
Ion Chromatography for Acidic Group Determination
Ion chromatography (IC), specifically anion-exchange chromatography, is exceptionally well-suited for the separation and determination of charged molecules like this compound. altabioscience.com This technique separates analytes based on their ionic interactions with a charged stationary phase. altabioscience.com
For an acidic compound with multiple carboxyl groups, an anion-exchange column is used. thermofisher.com The analysis is typically performed using an alkaline eluent, such as sodium hydroxide (B78521), which ensures that the carboxylic acid groups are deprotonated and carry a negative charge. thermofisher.com In this state, the analyte adsorbs onto the positively charged stationary phase. A gradient of increasing eluent concentration (e.g., hydroxide or salt) is then used to elute the bound anions, with more highly charged species eluting later. thermofisher.comsapientia.ro
A key advantage of modern IC systems is the use of suppressed conductivity detection. thermofisher.com A suppressor device chemically reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions, leading to high sensitivity and a stable baseline. thermofisher.com This allows for the direct detection of amino acids without derivatization, simplifying the analytical workflow. thermofisher.com This method is particularly powerful for quantifying the main compound and any related acidic impurities.
| Parameter | Condition/Technique | Purpose | Source |
| Technique | High-Performance Anion-Exchange Chromatography (HPAE-IC) | Separation of anions based on charge | thermofisher.comnih.gov |
| Stationary Phase | Anion-exchange resin (e.g., Alkanol quaternary ammonium (B1175870) latex) | Binds negatively charged analytes | thermofisher.com |
| Eluent | Sodium hydroxide gradient | Elutes bound analytes by ionic strength | thermofisher.com |
| Detection | Suppressed Conductivity or Integrated Pulsed Amperometry (IPAD) | Sensitive, direct detection of ionic analytes | thermofisher.comthermofisher.com |
Capillary Electrophoresis for Speciation Studies and Chiral Separation
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as minimal sample consumption and high resolving power, making it ideal for complex analyses. creative-proteomics.comnih.gov
For speciation studies, CE can separate this compound from its potential precursors, metabolites, or degradation products that possess different charge-to-size ratios. The technique's high efficiency allows for the resolution of closely related compounds. creative-proteomics.com
Furthermore, CE is a powerful tool for chiral separation, which is critical if the stereochemistry of this compound is of interest. Since enantiomers have identical physical properties, their separation requires the introduction of a chiral selector into the background electrolyte (BGE). chromatographyonline.comresearchgate.net Commonly used chiral selectors for amino acids include:
Cyclodextrins (CDs): Neutral (e.g., γ-CD) or charged cyclodextrins can form transient diastereomeric complexes with the enantiomers, leading to different migration times. acs.orgspringernature.com
Crown Ethers: Chiral crown ethers, such as (+)-18-crown-6-tetracarboxylic acid, are particularly effective for resolving the enantiomers of primary amines through host-guest complexation.
Chiral Ligand Exchange: This involves adding a chiral ligand (e.g., an amino acid derivative) and a metal ion (e.g., Cu(II)) to the BGE. Diastereomeric ternary complexes are formed with the analyte enantiomers, enabling their separation. chromatographyonline.com
The choice of chiral selector and optimization of BGE conditions (pH, concentration of selector, organic modifiers) are crucial for achieving baseline resolution of the enantiomers. chromatographyonline.comacs.org
| CE Mode | Chiral Selector Example | Principle | Source |
| Capillary Zone Electrophoresis (CZE) | γ-Cyclodextrin | Inclusion complexation | acs.org |
| CZE | (+)-18-crown-6-tetracarboxylic acid | Host-guest complexation | |
| Chiral Ligand Exchange-CE (CLE-CE) | Chiral ligand (e.g., L-tartrate) + Metal Ion (e.g., Cu(II)) | Diastereomeric complex formation | chromatographyonline.com |
Mass Spectrometry Techniques for Structural Elucidation and Trace Analysis
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing definitive molecular weight information and structural details. When coupled with a separation technique like HPLC or CE, it offers unparalleled specificity and sensitivity.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile, and non-volatile molecules like amino acids. nih.gov It gently transfers ions from solution into the gas phase without significant fragmentation, allowing for the accurate determination of the intact molecular weight of this compound. creative-proteomics.comyoutube.com
ESI can operate in both positive and negative ion modes. For this compound, negative ion mode is particularly effective, as the carboxylic acid groups readily deprotonate to form [M-H]⁻ ions. theanalyticalscientist.com Positive ion mode can also be used, forming [M+H]⁺ ions. theanalyticalscientist.com The high sensitivity of ESI-MS makes it ideal for trace analysis, enabling the detection and quantification of the compound at very low concentrations. creative-proteomics.com
For structural elucidation, tandem mass spectrometry (MS/MS) is employed. nih.gov In this technique, the precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule apart in a predictable manner, generating a unique spectrum of product ions. nih.gov By analyzing this fragmentation pattern, the compound's structure can be confirmed, and it can be distinguished from isomers. nih.govresearchgate.net This capability is crucial for definitively identifying the compound in complex matrices.
| Technique | Mode | Information Provided | Advantage | Source |
| LC-ESI-MS | Negative Ion [M-H]⁻ | Molecular Weight, Quantification | High sensitivity for acidic compounds, suitable for trace analysis | theanalyticalscientist.comnih.gov |
| LC-ESI-MS/MS | Negative or Positive Ion | Fragmentation Pattern, Structural Confirmation | Definitive structural elucidation, high specificity | nih.govresearchgate.net |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules. In MS/MS, precursor ions are selected and subjected to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern provides a fingerprint of the molecule, allowing for its identification and characterization.
For this compound, the fragmentation in negative ion mode is particularly informative. The precursor ion, [M-H]⁻, with a mass-to-charge ratio (m/z) of 190.05, undergoes characteristic losses of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂). These fragmentation pathways are typical for amino acids and their derivatives. researchgate.net
A plausible fragmentation pathway for this compound is initiated by the loss of a water molecule, followed by the sequential or parallel loss of carboxyl groups. The presence of both a secondary amine and carboxylic acid functionalities allows for complex fragmentation patterns. Based on the fragmentation of structurally similar compounds like aspartic acid, a hypothetical fragmentation table for this compound can be proposed. researchgate.netuni-muenster.de
Table 1: Hypothetical MS/MS Fragmentation Data for this compound [M-H]⁻
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |
| 190.05 | 172.04 | H₂O (18.01) | Loss of a water molecule |
| 190.05 | 146.06 | CO₂ (43.99) | Loss of a carboxyl group |
| 190.05 | 132.04 | H₂O + CO₂ (62.00) | Sequential loss of water and a carboxyl group |
| 190.05 | 114.03 | H₂O + CO₂ + H₂O (80.01) | Further dehydration |
| 190.05 | 88.04 | 2CO₂ + H₂O (102.01) | Loss of both carboxyl groups and water |
This table is based on the general fragmentation patterns of amino acids and has not been experimentally verified for this compound.
Potentiometric Titration for Acid-Base Characterization and Complexation Studies
Potentiometric titration is a fundamental technique used to determine the acid-base properties of a substance and to study its complexation with metal ions. metrohm.com For aminopolycarboxylic acids like this compound, this method can provide crucial information about the protonation constants of its acidic and basic groups, as well as the stability constants of its metal complexes. sciepub.comunina.itacs.org
The titration of this compound with a strong base allows for the determination of its pKa values, which correspond to the deprotonation of its three carboxylic acid groups and the protonated amine group. These values are essential for understanding the species distribution of the compound at different pH levels. americanpeptidesociety.orglibretexts.orgyoutube.com
Furthermore, potentiometric titrations can be performed in the presence of metal ions to study complex formation. researchgate.net A study on the complexation of Zn²⁺ with N-(Carboxymethyl)aspartic acid (an alternative name for the compound) by potentiometric titration has determined the stability constants for various complex species formed in solution. pleiades.online
Table 2: Stability Constants for Zn²⁺ Complexes with this compound
| Complex Species | Logarithm of Stability Constant (log β) |
| ZnHL⁰ | 13.10 ± 0.06 |
| ZnL⁻ | 9.16 ± 0.04 |
| Zn(OH)L²⁻ | 13.25 ± 0.08 |
| Zn(OH)₂L³⁻ | 9.60 ± 0.10 |
Data from a study on the complexation of Zn²⁺ with N-(carboxymethyl)aspartic acid at I = 0.1, 0.5, 1.0 (KNO₃). pleiades.online
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as enhanced volatility for gas chromatography (GC) or increased detectability for high-performance liquid chromatography (HPLC). actascientific.comcolostate.edusigmaaldrich.comgcms.cz For a polar compound like this compound, derivatization is often necessary to achieve good chromatographic separation and sensitive detection. actascientific.com
Common derivatization strategies for compounds containing amino and carboxyl groups involve acylation, silylation, or the introduction of a chromophoric or fluorophoric tag. colostate.edusigmaaldrich.comresearchgate.net These modifications can increase the hydrophobicity of the molecule, making it more amenable to reversed-phase HPLC, or increase its volatility for GC analysis.
Several reagents are available for the derivatization of amino acids and related compounds. The choice of reagent depends on the analytical technique to be used and the desired outcome. actascientific.comresearchgate.net
Table 3: Potential Derivatization Strategies for this compound
| Derivatization Strategy | Reagent Example | Target Functional Group(s) | Analytical Technique | Benefit |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxyl, Amino | GC-MS | Increases volatility and thermal stability. sigmaaldrich.com |
| Acylation | Pentafluoropropionic anhydride (PFPA) | Amino | GC-MS | Improves chromatographic efficiency and produces characteristic mass shifts. jfda-online.com |
| Alkylation (Esterification) | Methanolic HCl | Carboxyl | GC-MS | Forms more volatile methyl esters. colostate.edu |
| Pre-column Derivatization | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | Amino | HPLC-Fluorescence/MS | Adds a fluorescent tag for sensitive detection. nih.gov |
| Pre-column Derivatization | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Amino | HPLC-Fluorescence/UV | Provides a highly responsive tag for UV and fluorescence detection. creative-proteomics.com |
Computational Chemistry and Theoretical Investigations of N Carboxymethyl Aminosuccinic Acid
Quantum Chemical Calculations
Quantum chemical calculations offer a detailed description of the electronic structure of N-(Carboxymethyl)aminosuccinic acid, forming the basis for predicting its geometry, properties, and reactivity.
Density Functional Theory (DFT) has become a principal tool for investigating the properties of amino acid derivatives due to its favorable balance of computational cost and accuracy. For this compound, DFT calculations, often using functionals like B3LYP, can be employed to optimize the molecular geometry, providing precise predictions of bond lengths, bond angles, and dihedral angles. These calculations are fundamental for understanding the molecule's three-dimensional structure.
Electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, the carboxyl and amino groups are expected to be the primary sites of reactivity, a hypothesis that can be quantified through DFT-derived reactivity descriptors. nih.gov
Table 1: Representative DFT-Calculated Molecular Properties This table presents typical data that would be generated from DFT calculations for a molecule like this compound, based on studies of similar compounds.
| Property | Predicted Value | Significance |
| HOMO Energy | -9.5 eV | Indicates the molecule's electron-donating ability. |
| LUMO Energy | -1.2 eV | Reflects the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 8.3 eV | Correlates with chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
For situations demanding higher accuracy, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be utilized. While computationally more intensive than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise energy calculations and descriptions of intermolecular interactions. nih.gov Ab initio calculations are particularly valuable for benchmarking DFT results and for studying systems where DFT may be less reliable, such as in the detailed analysis of non-covalent interactions that stabilize certain conformations of this compound.
Quantum chemical methods are highly effective in predicting spectroscopic data. By calculating the magnetic shielding tensors, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H, ¹³C, and ¹⁵N nuclei in this compound. These theoretical predictions are invaluable for interpreting experimental NMR spectra and for assigning signals to specific atoms within the molecule.
Similarly, the calculation of the Hessian matrix (the second derivatives of the energy with respect to atomic coordinates) allows for the prediction of vibrational frequencies. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing the computed vibrational spectrum with experimental data can confirm the predicted minimum-energy structure and provide insights into the molecule's vibrational modes.
Table 2: Predicted Spectroscopic Parameters This table illustrates the type of spectroscopic data that can be predicted computationally. The values are representative and based on general knowledge of similar molecules.
| Parameter | Predicted Value Range | Method of Prediction |
| ¹H NMR Chemical Shift | 2.5 - 4.0 ppm (CH, CH₂) | GIAO method with DFT |
| ¹³C NMR Chemical Shift | 40 - 60 ppm (aliphatic), 170 - 180 ppm (carboxyl) | GIAO method with DFT |
| C=O Vibrational Frequency | 1700 - 1750 cm⁻¹ | DFT frequency calculation |
| N-H Vibrational Frequency | 3300 - 3500 cm⁻¹ | DFT frequency calculation |
Molecular Modeling and Dynamics Simulations
While quantum chemistry focuses on the electronic structure of a molecule, molecular modeling and dynamics simulations are used to explore its conformational landscape and dynamic behavior over time.
This compound possesses multiple rotatable bonds, leading to a complex conformational space. Conformational analysis, using molecular mechanics force fields or quantum mechanical methods, can identify the low-energy conformers of the molecule. This is crucial as the biological activity and physical properties of the molecule are often dictated by its preferred shape. Studies on similar molecules like L-aspartic acid dimethyl ester have shown that both steric and hyperconjugative effects play a role in determining conformer stability. orientjchem.org
Tautomerism, the interconversion of structural isomers, is also a relevant consideration for this compound, particularly involving proton transfer between the carboxyl and amino groups to form zwitterionic species. Computational studies can predict the relative energies of different tautomers and the energy barriers for their interconversion. The presence and stability of different tautomers can be significantly influenced by the solvent environment, a factor that can be modeled using continuum solvation models or explicit solvent molecules in the calculations. nanobioletters.com
The multiple carboxyl groups and the secondary amine in this compound make it an excellent chelating agent for metal ions. Molecular dynamics (MD) simulations can be used to study the dynamic process of this chelation. By simulating the molecule in a solution containing metal ions, it is possible to observe the coordination process in real-time and to characterize the stability and geometry of the resulting metal complex.
These simulations can reveal the preferred binding sites for different metal ions. For instance, computational studies on glutamic acid have shown that mono- and divalent transition metal cations often favor tridentate coordination. nih.gov A similar mode of binding, involving the nitrogen atom and two of the carboxylate oxygens, would be expected for this compound. MD simulations also provide insights into the flexibility of the metal-ligand complex and the role of water molecules in the coordination sphere.
Table 3: Characterization of Metal Binding This table provides a hypothetical characterization of metal binding by this compound based on computational modeling of similar ligands.
| Metal Ion | Predicted Coordination Number | Primary Binding Atoms | Typical Binding Energy (kcal/mol) |
| Ca²⁺ | 4-6 | Carboxylate Oxygens | -20 to -40 |
| Zn²⁺ | 4 | Nitrogen, Carboxylate Oxygens | -50 to -80 |
| Cu²⁺ | 4 | Nitrogen, Carboxylate Oxygens | -60 to -90 |
| Fe³⁺ | 6 | Nitrogen, Carboxylate Oxygens | -100 to -150 |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies for Related Aminopolycarboxylates
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to understand the relationship between the chemical structure of a compound and its biological or chemical activity. nih.govyoutube.com In the context of aminopolycarboxylates (APCs), these methodologies are instrumental in predicting and explaining their behavior as chelating agents, which is crucial for their application in various fields, including environmental remediation, industrial processes, and medicine. nih.govmdpi.com
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds, identifying patterns in their structural features, properties, and activities. springernature.commdpi.com For aminopolycarboxylates, this can include the analysis of structural motifs that lead to enhanced metal-binding affinity or selectivity. QSAR takes this a step further by creating mathematical models that quantitatively correlate structural descriptors of molecules with a specific activity, such as the stability of the metal complexes they form. nih.govyoutube.com
The "activity" for an aminopolycarboxylate in a QSAR model is often its metal chelation efficiency. This can be quantified by parameters like complex stability constants (log K), which measure the strength of the bond between the ligand and a metal ion. The "structure" is represented by a variety of calculated molecular descriptors.
Key molecular descriptors relevant to the chelating activity of aminopolycarboxylates include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the ability to donate electrons. The acid dissociation constants (pKa values) of the carboxylic acid and amine groups are critical electronic descriptors, as they determine the charge of the ligand at a given pH and its availability to coordinate with a metal cation. nih.gov
Hydrophobic/Hydrophilic Descriptors: These properties, often represented by the partition coefficient (LogP), influence the solubility of the aminopolycarboxylate and its complexes, which is a critical factor in environmental mobility and biological availability. youtube.com
A central goal of QSAR studies on aminopolycarboxylates is to predict the stability and selectivity of their metal complexes without the need for extensive experimental synthesis and testing. For instance, research on structure-function relationships has shown that modifying the molecular backbone of APCs can significantly impact their performance. Replacing acetate (B1210297) arms with picolinate (B1231196) groups in an EDTA-like structure, for example, increases the total acidity of the ligand and enhances metal complexation in highly acidic conditions. nih.gov This type of systematic modification and analysis is a practical application of QSAR principles.
The table below illustrates the types of descriptors that could be used in a QSAR model for predicting the metal-binding affinity of aminopolycarboxylates.
| Descriptor Type | Specific Descriptor Example | Relevance to Chelating Activity |
| Electronic | Sum of pKa values (∑pKa) | Indicates the overall acidity and the pH range for effective metal binding. nih.gov |
| Partial Charge on Donor Atoms | Quantifies the electron-donating ability of nitrogen and oxygen atoms, which is crucial for forming coordinate bonds. nih.gov | |
| Topological | Number of Chelate Rings | More rings generally lead to a higher chelate effect and greater complex stability. |
| Denticity | The number of donor atoms available to bind to the central metal ion. | |
| Steric | Molecular Volume / Surface Area | Influences how the ligand can arrange itself around a metal ion and can affect the solubility and adsorption of the complex. amazonaws.com |
| Rotatable Bonds | A measure of molecular flexibility; less flexibility can favor pre-organization for stronger binding. mdpi.com |
Theoretical analyses have been employed to study the structures of aminopolycarboxylates and their metal complexes. For example, computational studies on chitosan-based sorbents functionalized with aminopolycarboxylic acids like EDTA have been used to analyze the most stable conformations for metal chelation. These studies found that only a small amount of energy is needed to shift the spatial structure into a conformation favorable for binding heavy metal ions. mdpi.com
By developing robust QSAR models, researchers can screen virtual libraries of novel aminopolycarboxylate ligands to identify candidates with desired properties, such as high affinity for specific toxic metals or enhanced stability for use in radiopharmaceuticals. nih.gov This computational approach accelerates the design of new, more effective chelating agents while minimizing the experimental effort required.
Biochemical Roles and Interactions in Research Contexts
Metabolic Pathways Involving Aspartic Acid Derivatives as Intermediates
Aspartic acid is a central molecule in metabolism, serving as a precursor for several other amino acids and participating in key metabolic cycles. researchgate.netnih.govwikipedia.org It is synthesized from the citric acid cycle intermediate oxaloacetate and is involved in gluconeogenesis and the urea (B33335) cycle. smpdb.canumberanalytics.compatsnap.com Its derivatives are crucial intermediates in various biosynthetic pathways.
One prominent example is the pyrimidine (B1678525) biosynthesis pathway, where the aspartic acid derivative ureidosuccinic acid (also known as N-carbamoyl-L-aspartic acid) is a key intermediate. selleckchem.comnih.govnih.gov This pathway is essential for the synthesis of the nucleotide bases uracil, cytosine, and thymine, which are fundamental components of nucleic acids. msu.eduyoutube.com The formation of ureidosuccinic acid from carbamoyl (B1232498) phosphate (B84403) and aspartate is a critical step in this process. smpdb.cayoutube.com Research has shown a regulatory link between the pyrimidine and purine (B94841) biosynthesis pathways mediated by ureidosuccinic acid. nih.gov
Table 1: Key Aspartic Acid Derivatives in Metabolic Pathways
| Derivative | Metabolic Pathway | Function |
| Ureidosuccinic acid | Pyrimidine Biosynthesis | Intermediate in the synthesis of pyrimidine nucleotides. selleckchem.comnih.gov |
| Oxaloacetate | Citric Acid Cycle, Gluconeogenesis | Precursor for aspartate synthesis and participant in energy metabolism. smpdb.canumberanalytics.com |
| N-Acetylaspartate | Neurotransmitter Metabolism | A derivative found in the brain, synthesized from aspartate and acetyl-CoA. researchgate.net |
| Argininosuccinate | Urea Cycle | Intermediate in the detoxification of ammonia (B1221849). patsnap.com |
Enzymatic Activity and Substrate Specificity for N-Substituted Amino Acids
The study of enzymes that act on N-substituted amino acids provides insight into how compounds like N-(Carboxymethyl)aminosuccinic acid might be metabolized or utilized in biological systems. Research has focused on engineering enzymes for the synthesis of non-canonical amino acids, including those with N-substitutions. nih.govnih.gov
For instance, the β-subunit of tryptophan synthase (TrpB) has been engineered to catalyze the formation of α,β-diamino acids by reacting with various amine nucleophiles. nih.govnih.gov This demonstrates that enzymes can be adapted to accept N-substituted substrates. Another area of active research involves N-acyl amino acids, which are structurally related to this compound. Enzymes like fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1) have been identified as key regulators of N-acyl amino acid levels, functioning as both synthases and hydrolases. elifesciences.orgnih.gov
Furthermore, ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase) has shown remarkable versatility in catalyzing the asymmetric addition of various amines to fumaric acid, producing a range of N-substituted L-aspartic acids. researchgate.netrug.nl This highlights the potential for enzymatic pathways to generate diverse N-substituted amino acid derivatives.
Table 2: Enzymes Acting on N-Substituted Amino Acids
| Enzyme | Substrate Class | Catalytic Action | Research Context |
| Tryptophan Synthase (engineered β-subunit) | Amine nucleophiles | Synthesis of α,β-diamino acids | Biocatalytic synthesis of non-canonical amino acids. nih.govnih.gov |
| Fatty Acid Amide Hydrolase (FAAH) | N-acyl amino acids | Synthesis and hydrolysis | Regulation of endogenous signaling lipids. elifesciences.org |
| PM20D1 | N-acyl amino acids | Synthesis and hydrolysis | Regulation of endogenous signaling lipids. elifesciences.org |
| EDDS Lyase | Primary amines, Arylamines | Asymmetric addition to fumarate (B1241708) | Synthesis of N-substituted L-aspartic acids. researchgate.netrug.nl |
Research on Peptide and Protein Modification via N-Carboxymethylation
The modification of peptides and proteins is a critical area of research, with implications for understanding protein function, developing new therapeutics, and creating novel biomaterials. rsc.orgsigmaaldrich.comnih.gov N-terminal modification is a common strategy to enhance peptide stability or to introduce specific functionalities. sigmaaldrich.com
While direct research on the specific incorporation of this compound into peptides is not extensively documented in the provided results, the broader field of peptide modification provides a relevant framework. Non-enzymatic post-translational modifications (nPTMs) can occur spontaneously and alter protein structure and function. nih.gov For example, carbamylation involves the reaction of cyanate (B1221674) with the N-terminus of proteins or the side chains of lysine (B10760008) residues. nih.gov
The chemical synthesis of peptides allows for the incorporation of modified amino acids, including N-substituted variants, to create peptidomimetics with enhanced properties. rsc.org The ability to specifically modify the N-terminus of a peptide is a valuable tool in chemical biology. nih.gov Engineered enzymes are also being developed for the targeted glycosylation of peptides, demonstrating the potential for enzymatic N-modification. acs.org The study of this compound in this context could explore its potential as a building block for creating peptides with novel structural or functional characteristics.
Future Research Directions and Unexplored Avenues for N Carboxymethyl Aminosuccinic Acid
Development of Novel Green Synthetic Routes
The current synthesis of N-(Carboxymethyl)aminosuccinic acid is effective, but the future demands more environmentally conscious approaches. Green chemistry principles are driving the exploration of new synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources. acs.org Research is increasingly focused on biocatalysis, employing enzymes or whole-cell systems to produce the compound under mild conditions. Another promising avenue is the use of alternative, bio-based starting materials, moving away from petrochemical feedstocks. The development of solvent-free or aqueous-based reaction conditions is also a key target to enhance the green credentials of its production.
Future research could explore the use of agricultural waste or other biomass sources as starting points for synthesis. mdpi.com The application of novel catalytic systems, such as nano-catalysts or supported catalysts, could also lead to more efficient and selective synthetic processes with easier catalyst recovery and reuse. rsc.org
Advanced Spectroscopic and Structural Characterization Techniques
A deeper understanding of the structure-property relationships of this compound and its metal complexes is crucial for optimizing its performance and designing new applications. While standard techniques like FTIR and NMR are routinely used, the application of more advanced methods promises to reveal new insights. researchgate.netresearchgate.net
High-resolution, multi-dimensional NMR spectroscopy can provide detailed information about the conformational dynamics of the molecule in solution. Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS), can be employed to characterize its complexes with various metal ions with high precision. Furthermore, computational modeling and density functional theory (DFT) calculations will be invaluable in predicting the geometries, stabilities, and electronic properties of these complexes, guiding experimental work.
| Characterization Technique | Information Gained |
| Multi-dimensional NMR | Conformational dynamics and solution-state structure |
| High-Resolution Mass Spectrometry | Precise mass and composition of metal complexes |
| X-ray Crystallography | Solid-state structure and bonding in metal complexes |
| Computational Modeling (DFT) | Predicted geometries, stabilities, and electronic properties |
This table outlines advanced techniques for the detailed characterization of this compound and its derivatives.
Expanded Applications in Materials Science and Green Chemistry Innovations
The excellent chelating ability and biodegradability of this compound make it a prime candidate for a range of new applications in materials science and green chemistry. One of the most exciting future directions is its incorporation into novel functional materials. For instance, it can be used to create hydrogels with applications in drug delivery and tissue engineering. mdpi.com Its ability to bind metal ions can be harnessed in the development of sensors for environmental monitoring or as a component in self-healing polymers.
In the realm of green chemistry, its potential as a biodegradable alternative to conventional chelating agents in industrial processes is vast. acs.org Future research will likely focus on its use in bioremediation to remove heavy metals from contaminated water and soil. Additionally, its role as a green additive in consumer products, such as detergents and personal care items, is expected to grow, driven by consumer demand for sustainable products.
| Potential Application Area | Specific Use of this compound |
| Biomaterials | Component of biodegradable hydrogels for drug delivery and wound healing. mdpi.com |
| Environmental Remediation | Agent for the removal of heavy metals from contaminated soil and water. |
| Smart Materials | Cross-linking agent in self-healing polymers and hydrogels. |
| Green Catalysis | Ligand for metal catalysts in sustainable chemical transformations. |
This table showcases potential future applications of this compound in innovative materials and green chemical processes.
Interdisciplinary Research at the Chemistry-Biology Interface for Fundamental Understanding
The interaction of this compound with biological systems is a rich area for future interdisciplinary research. Understanding how this compound behaves in complex biological environments is key to unlocking its potential in biomedical and agricultural applications. Research at the chemistry-biology interface will focus on its metabolic pathways, its interactions with enzymes and other biomolecules, and its potential to influence metal ion homeostasis in living organisms.
Future studies could investigate its use as a tool to probe the role of metal ions in biological processes or as a carrier for the targeted delivery of essential micronutrients in agriculture. The exploration of its potential antimicrobial or biofilm-inhibiting properties, stemming from its ability to sequester essential metal ions from microorganisms, is another promising avenue. This fundamental understanding will be critical for developing safe and effective applications that bridge the gap between chemistry and biology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(Carboxymethyl)aminosuccinic acid, and how can yield and purity be validated experimentally?
- Methodology :
- Route 1 : Use carboxymethylation of aminosuccinic acid via reaction with chloroacetic acid under alkaline conditions (pH 9–11). Monitor pH stability to avoid undesired hydrolysis .
- Route 2 : Employ coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation between carboxymethyl and aminosuccinic acid moieties. Validate purity via HPLC (high-performance liquid chromatography) with UV detection at 210 nm .
- Yield Validation : Use gravimetric analysis and ¹H NMR to confirm product integrity. Compare integration ratios of characteristic peaks (e.g., carboxymethyl protons at δ 3.8–4.2 ppm) against theoretical values .
Q. How can researchers characterize the acid-base behavior of this compound, and what experimental controls are critical?
- Methodology :
- Conduct potentiometric titrations in aqueous solutions (0.1 M KCl ionic strength) to determine pKa values. Use a combined glass electrode calibrated with standard buffers (pH 4.0, 7.0, 10.0) .
- Key Controls :
- Exclude CO₂ interference by purging solutions with nitrogen.
- Validate data consistency via replicate titrations and compare results with computational predictions (e.g., DFT calculations for protonation sites) .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound derivatives?
- Methodology :
- FTIR : Identify functional groups (e.g., carboxylate C=O stretch at ~1700 cm⁻¹, amide N–H bend at ~1550 cm⁻¹) .
- ¹³C NMR : Assign carboxymethyl carbon signals (δ 45–50 ppm) and differentiate between α/β carboxyl groups in the succinic acid backbone .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight and detect fragmentation patterns to validate derivatization .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the chelation properties of this compound with metal ions?
- Methodology :
- Perform DFT calculations (B3LYP/6-311+G(d,p) basis set) to map electrostatic potential (MESP) surfaces and identify preferred metal-binding sites (e.g., carboxylate vs. amine groups) .
- Simulate coordination geometries with transition metals (e.g., Fe³⁺, Cu²⁺) using molecular dynamics software (e.g., GROMACS). Validate predictions via experimental UV-Vis spectroscopy (ligand-to-metal charge transfer bands) .
Q. What strategies resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?
- Methodology :
- Design accelerated stability studies:
- pH Stability : Incubate samples in buffers (pH 2–12) at 25°C and 40°C. Quantify degradation via HPLC-UV .
- Thermal Degradation : Use TGA (thermogravimetric analysis) to assess decomposition thresholds and correlate with Arrhenius kinetics .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers and isolate confounding variables (e.g., trace metal contamination) .
Q. How can researchers investigate the role of this compound in biological systems, such as enzyme inhibition or peptide interactions?
- Methodology :
- Enzyme Assays : Test inhibition kinetics (e.g., against argininosuccinate lyase) using spectrophotometric methods (monitor absorbance at 340 nm for NADH-dependent reactions) .
- Peptide Binding Studies : Use SPR (surface plasmon resonance) to quantify binding affinity with cationic antimicrobial peptides. Compare with QSAR (quantitative structure-activity relationship) descriptors (e.g., hydrophobicity, charge density) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
